molecular formula C19H20N2O6 B3514030 N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide

N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide

Cat. No.: B3514030
M. Wt: 372.4 g/mol
InChI Key: HIZNRSQOEPZWME-UHFFFAOYSA-N
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Description

N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of methoxy, nitro, and acetamide functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-methoxy-3-nitrobenzyl chloride, which is then reacted with 2-(4-propanoylphenoxy)acetic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are often used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the acetamide group can form hydrogen bonds with target proteins, influencing their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-nitrophenyl)acetamide
  • N-(4-hydroxy-3-nitrophenyl)acetamide
  • N-(4-methoxy-2-methylphenyl)acetamide

Uniqueness

N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its properties.

Properties

IUPAC Name

N-[(4-methoxy-3-nitrophenyl)methyl]-2-(4-propanoylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-3-17(22)14-5-7-15(8-6-14)27-12-19(23)20-11-13-4-9-18(26-2)16(10-13)21(24)25/h4-10H,3,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZNRSQOEPZWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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